Lower Calculated Lipophilicity Versus the 3,5-Diiodo Regioisomer
The 2,5‑diiodo substitution pattern yields a markedly lower predicted logP compared to the 3,5‑diiodo isomer. For 4‑amino‑2,5‑diiodobenzoic acid, the calculated XLogP3 is 2.1 [1], whereas the 4‑amino‑3,5‑diiodobenzoic acid (CAS 2122-61-4) has a reported LogP of 2.7574 (Molbase) and an ACD/LogP of 3.46 (ChemSpider) [2]. The difference of ≈0.6–1.4 log units translates to a theoretically lower membrane permeability and altered distribution coefficient, which can be advantageous when seeking reduced off‑target tissue partitioning.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4‑Amino‑3,5‑diiodobenzoic acid: LogP = 2.76–3.46 |
| Quantified Difference | ΔLogP ≈ 0.6–1.4 (target more hydrophilic) |
| Conditions | Predicted values from XLogP3, Molbase, and ACD/Labs algorithms |
Why This Matters
Lipophilicity is a key determinant of absorption, distribution, and formulation behavior; the 2,5-isomer’s distinct LogP can guide selection when a more hydrophilic aminobenzoic acid scaffold is required.
- [1] Kuujia.com. (n.d.). Cas no 1687856-16-1 (4-Amino-2,5-diiodobenzoic acid). XLogP3: 2.1. View Source
- [2] Molbase. (n.d.). 4-Amino-3,5-diiodobenzoic acid (CAS 2122-61-4). LogP: 2.7574; ChemSpider ACD/LogP: 3.46. View Source
